N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(ethylsulfonyl)piperidine-3-carbohydrazide
Description
N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(ethylsulfonyl)piperidine-3-carbohydrazide is a complex organic compound that features a benzodioxole ring, a piperidine ring, and a carbohydrazide group
Properties
IUPAC Name |
N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-1-ethylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O5S/c1-2-26(22,23)20-5-3-4-11(9-20)16(21)19-18-8-12-6-14-15(7-13(12)17)25-10-24-14/h6-8,11H,2-5,9-10H2,1H3,(H,19,21)/b18-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNJTTFBNCSQLN-QGMBQPNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NN=CC2=CC3=C(C=C2Cl)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)N/N=C/C2=CC3=C(C=C2Cl)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(ethylsulfonyl)piperidine-3-carbohydrazide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with chloroacetic acid under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives.
Formation of the Carbohydrazide Group: This involves the reaction of hydrazine with an ester or acid chloride to form the carbohydrazide.
Final Coupling Reaction: The final step involves coupling the benzodioxole derivative with the piperidine carbohydrazide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbohydrazide group, converting it to the corresponding amine.
Substitution: The chloro group on the benzodioxole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its unique structure.
Industrial Applications: It may be used in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism by which N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(ethylsulfonyl)piperidine-3-carbohydrazide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzodioxole ring may facilitate binding to aromatic residues, while the piperidine ring could interact with hydrophobic pockets. The carbohydrazide group may form hydrogen bonds with active site residues, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(methylsulfonyl)piperidine-3-carbohydrazide
- N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(propylsulfonyl)piperidine-3-carbohydrazide
Uniqueness
N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(ethylsulfonyl)piperidine-3-carbohydrazide is unique due to the presence of the ethylsulfonyl group, which may confer distinct chemical properties, such as increased solubility or altered reactivity, compared to its methyl or propyl analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
